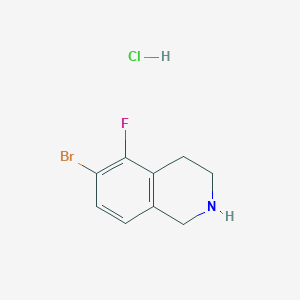
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 2247105-62-8 . It has a molecular weight of 266.54 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The IUPAC Name of the compound is 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride . The InChI Code is 1S/C9H9BrFN.ClH/c10-8-2-1-6-5-12-4-3-7 (6)9 (8)11;/h1-2,12H,3-5H2;1H .Physical And Chemical Properties Analysis
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
Synthesis and Cytotoxicity Studies
Compounds structurally related to 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their potential cytotoxic effects against cancer cell lines, demonstrating significant applications in the development of anticancer agents. For example, the synthesis and cytotoxicity of 9-Substituted 5-Styryltetrazolo[1,5-c]quinazoline derivatives were investigated, showing notable cytotoxic effects against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. The study highlights the importance of specific structural modifications in enhancing anticancer activity, with certain derivatives displaying comparable or superior cytotoxicity to established chemotherapy drugs (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Antitumor Activities
Additionally, research into novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives has shown these compounds to exhibit promising antitumor activities against various human tumor cell lines, including MCF-7, HCT, and HepG-2. These studies not only contribute to the development of new chemotherapeutic options but also offer insights into structure-activity relationships essential for drug design (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).
Synthesis of Antibiotics
The synthesis of halogenated quinolines, including derivatives closely related to the specified compound, has been explored for their potential use in antimicrobial drug discovery. For instance, the development of 4-Halogenated 3-Fluoro-6-methoxyquinolines as key building blocks demonstrates the application of these compounds in synthesizing antibiotics and antimicrobial agents, showcasing the versatility and significance of halogenated isoquinolines in medicinal chemistry (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).
Drug Development
The research extends to the development of compounds with enhanced biological properties, such as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), where 4-(Halogenoanilino)-6-bromoquinazolines and their derivatives have been evaluated for their cytotoxicity against cancer cells, indicating potential applications in targeted cancer therapy (Mphahlele, Paumo, & Choong, 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMUENVOQHJEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

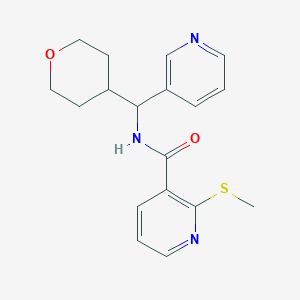
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2820165.png)
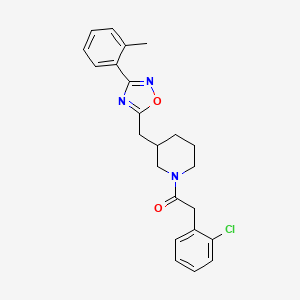
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2820168.png)
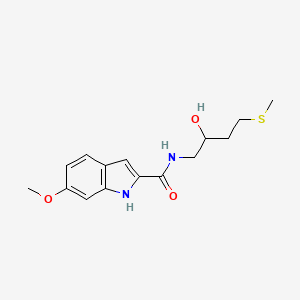

![N-(3-(1H-imidazol-1-yl)propyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2820173.png)

![4,4,4-Trifluoro-1-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B2820179.png)

![N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide](/img/structure/B2820182.png)
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2820183.png)
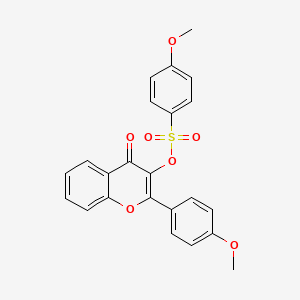
![5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2820185.png)